

The Triparanol Saga: A Technical Review of MER/29's Rise and Fall

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Compound of Interest

Compound Name: *Triparanol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the history, mechanism of action, and ultimate withdrawal of **Triparanol**, marketed under the brand name MER/29. Developed as a pioneering cholesterol-lowering agent, its trajectory from a promising therapeutic to a cautionary tale in pharmaceutical history offers critical insights for today's drug development professionals. This document details the biochemical pathways affected by **Triparanol**, summarizes key experimental findings, and presents a chronological account of the events leading to its removal from the market due to severe adverse effects, most notably cataracts. All quantitative data from cited studies are presented in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the scientific investigations surrounding this compound.

Introduction

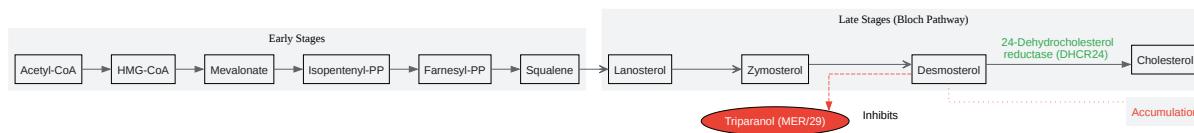
Triparanol (brand name MER/29) was the first synthetic drug designed to lower cholesterol levels.^[1] Patented in 1959 and introduced to the U.S. market in 1960, it was initially hailed as a breakthrough in the management of hypercholesterolemia and the prevention of atherosclerosis.^{[1][2]} However, within two years, reports of severe side effects led to its withdrawal in 1962, leaving a lasting impact on drug regulation and safety protocols.^[1] This guide will delve into the technical aspects of **Triparanol**'s history, from its mechanism of action to the scientific evidence that led to its downfall.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

Triparanol's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).^[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol.^[1] By blocking this crucial step, **Triparanol** effectively reduces the endogenous synthesis of cholesterol. However, this inhibition leads to the accumulation of the precursor sterol, desmosterol, in various tissues throughout the body.^[1]

The Cholesterol Biosynthesis Pathway and **Triparanol**'s Point of Intervention

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes located in the cytoplasm and endoplasmic reticulum.^{[3][4][5][6]} The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce cholesterol.^{[5][7]} The later stages of this pathway can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway.^[5] **Triparanol** specifically targets the final step of the Bloch pathway.



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Figure 1: Cholesterol Biosynthesis Pathway and the Site of **Triparanol** Inhibition.

Quantitative Data from Preclinical and Clinical Studies

The evaluation of **Triparanol** involved numerous in vitro, animal, and human studies. While comprehensive data from the original studies is not always readily available in modern databases, a review of published literature from the era provides key quantitative insights.

In Vitro Studies on Cholesterol Synthesis Inhibition

Initial studies in rat liver homogenates demonstrated **Triparanol**'s potent inhibitory effect on cholesterol synthesis.

Study Parameter	Concentration	Observation	Reference
Cholesterol Synthesis Inhibition	Not Specified	Significant reduction in the conversion of mevalonate to cholesterol.	(Blohm & MacKenzie, 1959)
Desmosterol Accumulation	Not Specified	Accumulation of a sterol later identified as desmosterol.	(Avigan et al., 1960)

Animal Studies: Efficacy and Toxicity

Animal studies were crucial in both demonstrating the cholesterol-lowering effects of **Triparanol** and, ultimately, revealing its toxicity.

Animal Model	Dosage	Key Findings	Reference
Rat	0.1% of diet	Lowered plasma cholesterol by 20-30%.	(Blohm et al., 1959)
Rat	0.05% - 0.1% of diet	Development of cataracts, skin lesions, and hair loss.	(von Sallmann et al., 1963) [8] [9]
Dog	25-50 mg/kg/day	Significant incidence of cataracts and other toxicities.	(Kirby et al., 1962) [10] [11]
Monkey	Not Specified	Showed evidence of desmosterol accumulation in tissues.	(D'Aguanno, 1962)

Human Clinical Trials: Cholesterol Reduction and Adverse Effects

Clinical trials in humans confirmed the cholesterol-lowering effects but also began to reveal the serious adverse events that would lead to the drug's withdrawal.

Study Population	Dosage	Cholesterol Reduction	Notable Adverse Effects	Reference
Hypercholesterolemic Patients	250 mg/day	Average 20% reduction in serum cholesterol.	Skin changes (dryness, scaling), hair loss.	(Achor et al., 1961)[12]
Coronary Artery Disease Patients	250 mg/day	Significant reduction in cholesterol levels.	Nausea, vomiting, dermatitis.	(Hollander et al., 1960)[13]
General Patient Population	250 mg/day	Not Specified	Reports of decreased libido and impotence.	(Time Magazine, 1964)
Post-marketing Surveillance	250 mg/day	Not Applicable	Increasing reports of cataracts.[10][11]	(Laughlin & Carey, 1962)[10]

Experimental Protocols

A detailed understanding of the methodologies employed in the key studies of **Triparanol** is essential for a critical evaluation of the evidence.

Animal Model for Cataract Induction (Rat)

- Animal Strain: Wistar rats.[14]
- Diet: Standard laboratory chow supplemented with **Triparanol** at concentrations ranging from 0.05% to 0.1% by weight.[14]
- Duration: Animals were maintained on the **Triparanol**-supplemented diet for several weeks to months.[14]
- Endpoint Assessment: Regular ophthalmological examinations using a slit lamp to observe the development and progression of lens opacities. Histopathological examination of the

lenses was also performed on a subset of animals.[8][9]

- Biochemical Analysis: Serum and tissue samples were collected to measure cholesterol and desmosterol levels using gas-liquid chromatography.[15]

Clinical Trial Protocol for Hypercholesterolemia

- Patient Population: Adult male and female patients with diagnosed hypercholesterolemia (serum cholesterol > 250 mg/dL).
- Study Design: Open-label, uncontrolled trials were common in this era.
- Intervention: Oral administration of **Triparanol**, typically at a dose of 250 mg per day.
- Data Collection:
 - Fasting serum cholesterol levels were measured at baseline and at regular intervals throughout the study.
 - Patients were monitored for any adverse effects through clinical examinations and self-reporting.
- Analytical Methods: The Liebermann-Burchard reaction was a common method for cholesterol determination at the time, which was later found to be confounded by the presence of desmosterol.[15]

The MER/29 Withdrawal: A Chronological Overview

The rapid downfall of MER/29 serves as a critical case study in pharmacovigilance and regulatory oversight.

Timeline of MER/29 Withdrawal

1959
Triparanol (MER/29)
patented.

1960
MER/29 launched in the
U.S. market.

1961
First reports of serious
side effects, including
skin disorders and hair loss,
emerge.

April 1962
Richardson-Merrell voluntarily
withdraws MER/29 from the
market amid growing concerns
about cataracts.

May 1962
FDA suspends the New Drug
Application for MER/29.

1963 onwards
Numerous lawsuits filed against
Richardson-Merrell. The company
is found to have withheld toxicity
data from the FDA.

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Figure 2: Chronology of the Withdrawal of MER/29.

The Richardson-Merrell Scandal and its Aftermath

Subsequent investigations and litigation revealed that the manufacturer, Richardson-Merrell, had been aware of the potential for **Triparanol** to cause cataracts based on their own animal studies but had withheld this information from the U.S. Food and Drug Administration (FDA). [16] This deliberate concealment of safety data led to criminal charges against the company and several of its executives. The MER/29 scandal was a pivotal event that contributed to the passage of the Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act in 1962. This amendment strengthened the FDA's authority by requiring drug manufacturers to provide proof of both safety and efficacy before a drug could be marketed.

Conclusion

The history of **Triparanol** and the MER/29 withdrawal is a stark reminder of the paramount importance of rigorous preclinical and clinical testing, transparent data reporting, and robust post-marketing surveillance. For researchers, scientists, and drug development professionals, this case underscores the necessity of a deep understanding of a drug's mechanism of action and potential off-target effects. The accumulation of desmosterol, a direct consequence of **Triparanol**'s intended pharmacological action, proved to be the root cause of its severe toxicity. The MER/29 saga fundamentally reshaped the landscape of pharmaceutical regulation and continues to serve as an essential lesson in ethical and scientific responsibility in the pursuit of new therapeutic agents.

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